molecular formula C15H13Cl2NO4S B2699513 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 433705-61-4

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No. B2699513
CAS RN: 433705-61-4
M. Wt: 374.23
InChI Key: GNVRNLKAGOXOFT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to a class of drugs known as selective serotonin receptor antagonists, which are known to have a significant impact on the central nervous system.

Scientific Research Applications

Anticancer Applications

This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Antioxidant Activity

The compound has been used in the synthesis of N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines, 2-aminoacetamides, and 2-(hetarylsulfanyl)acetamides . These synthesized compounds were evaluated for their antioxidant activity .

Bioisosteric Applications

The compound has been used in the design of bioisosteric analogues of capsaicinoids . The vanillyl system on the capsaicinoid structure was converted to a benzodioxol group, and the alkyl-lipophilic chain was modified by an aromatic ring . The amide bond was replaced by a sulfonamide bond using bioisosteric concepts .

Synthesis of Aryloxypropanol Derivatives

The compound has been used in the synthesis of 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols . These compounds have been synthesized by reacting the amine with aryloxymethyloxiranes .

Synthesis of Aminoacetyl Derivatives

The compound has been used in the synthesis of N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-aminoacetamides . These compounds have been synthesized by treating the amine with chloroacetyl chloride .

Synthesis of Sulfanylacetyl Derivatives

The compound has been used in the synthesis of N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-sulfanylacetamide derivatives . These compounds have been synthesized by treating the amine with secondary amines and hetarenethiols .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-9-4-15(12(17)6-11(9)16)23(19,20)18-7-10-2-3-13-14(5-10)22-8-21-13/h2-6,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRNLKAGOXOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide

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